molecular formula C13H12BrF2NO2 B13895551 tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate

tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate

Cat. No.: B13895551
M. Wt: 332.14 g/mol
InChI Key: QITAVORMOMZBDF-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

The synthesis of tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives.

    Bromination: The indole derivative undergoes bromination using reagents like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Fluorination: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at specific positions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate can undergo various chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles using reagents like sodium azide or potassium thiocyanate.

    Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or reduction reactions using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized indoles for industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity to biological receptors, enzymes, or proteins. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with nucleic acids.

Comparison with Similar Compounds

tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar in structure but lacks the fluorine atoms, which may result in different chemical and biological properties.

    tert-Butyl 1-indolecarboxylate: Lacks both bromine and fluorine atoms, making it less reactive in certain chemical reactions.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex indole derivative with additional functional groups, used in different synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities.

Properties

Molecular Formula

C13H12BrF2NO2

Molecular Weight

332.14 g/mol

IUPAC Name

tert-butyl 3-bromo-5,7-difluoroindole-1-carboxylate

InChI

InChI=1S/C13H12BrF2NO2/c1-13(2,3)19-12(18)17-6-9(14)8-4-7(15)5-10(16)11(8)17/h4-6H,1-3H3

InChI Key

QITAVORMOMZBDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC(=C2)F)F)Br

Origin of Product

United States

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